molecular formula C18H25BO4 B13008960 Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate

Cat. No.: B13008960
M. Wt: 316.2 g/mol
InChI Key: ZSCNTFPGKFZKPT-UHFFFAOYSA-N
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Description

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate is a boronic ester derivative featuring a partially saturated indene core substituted with a methyl acetate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing carbon-carbon bonds . The dioxaborolane group acts as a protecting group for boronic acids, enhancing stability and handling during synthesis .

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl]acetate

InChI

InChI=1S/C18H25BO4/c1-17(2)18(3,4)23-19(22-17)15-10-9-12(11-16(20)21-5)13-7-6-8-14(13)15/h9-10H,6-8,11H2,1-5H3

InChI Key

ZSCNTFPGKFZKPT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=C(C=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis Routes: Several synthetic routes exist for Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate. One common method involves the reaction of 2,3-dihydro-1H-indene-4-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable base. The resulting intermediate undergoes esterification with methanol to yield the desired compound .

Industrial Production: While industrial-scale production methods are not widely documented, laboratories typically employ the synthetic routes mentioned above. Optimization for large-scale production would involve process engineering and cost considerations.

Chemical Reactions Analysis

Reactivity: Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate can participate in various chemical reactions:

    Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form the corresponding carboxylic acid and methanol.

    Borylation: The compound’s boron atom allows it to participate in borylation reactions, where it can serve as a boron source.

    Substitution Reactions: The acetate group can undergo nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions:

    Base: Used for esterification and other reactions involving the carboxylic acid group.

    Boronic Acid Reagents: Employed in borylation reactions.

    Acid or Base: Required for ester hydrolysis.

Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields the corresponding carboxylic acid, while borylation leads to boron-substituted derivatives.

Scientific Research Applications

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate finds applications in:

    Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and boron-containing moiety.

    Materials Science: Its borylation properties make it useful in materials research.

Mechanism of Action

The exact mechanism of action remains an active area of study. its boron atom likely plays a crucial role in interactions with biological targets or catalytic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Skeleton Variations

2-(2,3-Dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A158715)
  • Structure : Shares the 2,3-dihydro-1H-indene core and dioxaborolane group but lacks the methyl acetate substituent.
  • Impact : The absence of the electron-withdrawing ester group reduces polarity, lowering solubility in polar solvents compared to the target compound. This difference may limit its utility in aqueous-phase reactions .
2-(6-Chloro-2,3-dihydro-1H-inden-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Structure : Contains a chlorine substituent at the 6-position of the indene ring.
  • However, steric hindrance from the methyl acetate group in the target compound may reduce reactivity in sterically demanding coupling partners .

Heterocyclic Variations

Ethyl 2-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-3-Carboxylate
  • Structure : Features an indole ring instead of indene, with an ethyl ester at the 3-position.
  • Impact : The aromatic indole system introduces conjugation and lone-pair interactions from nitrogen, altering electronic properties. This may enhance stability in acidic conditions but reduce compatibility with oxidizing agents compared to the partially saturated indene core .
4-Chloro-7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-Trifluoroethyl)-1H-Indazol-3-Amine
  • Structure : Substituted indazole with trifluoroethyl and amine groups.
  • Impact : The trifluoroethyl group increases lipophilicity, improving blood-brain barrier penetration in drug candidates. The target compound’s methyl acetate group, by contrast, may favor renal excretion due to higher hydrophilicity .

Substituent Effects on Reactivity and Stability

Methyl Acetate vs. Phthalimide Substituents
  • Example : 2-[4-Chloro-3-(dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione () and 2-[3-(dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione ().
  • Impact : Phthalimide groups (electron-withdrawing) stabilize boronic esters against hydrolysis but may reduce coupling efficiency due to steric and electronic effects. The methyl acetate group in the target compound balances moderate electron withdrawal with reduced steric bulk, enabling versatile applications .
tert-Butoxycarbonyl (Boc) vs. Methyl Ester
  • Example: (S)-Methyl-2-((Boc)amino)-3-(7-dioxaborolan-2-yl-1H-indol-3-yl)propanoate ().
  • Impact : The Boc group offers orthogonal protection for amines, whereas the methyl ester in the target compound is more labile under basic conditions, facilitating selective deprotection strategies .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • Solubility: Enhanced solubility in polar aprotic solvents (e.g., DMF, THF) due to the ester group, contrasting with non-esterified analogs like A158715 .

Spectroscopic Data

  • ¹H-NMR : Expected signals include δ 1.3 ppm (dioxaborolane methyl groups), δ 3.7 ppm (ester OCH3), and aromatic protons from the indene ring (δ 7.0–7.5 ppm).
  • ¹¹B-NMR : A singlet near δ 30 ppm, consistent with analogs in (δ 30.6) and 3 (δ 30.88) .

Biological Activity

Methyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₉BNO₄
  • CAS Number : 478375-42-7

The presence of the dioxaborolane moiety is notable as it is known to enhance the compound's stability and solubility in biological systems.

Pharmacological Effects

Research indicates that compounds containing dioxaborolane structures exhibit various biological activities, including anti-cancer properties. The specific activity of this compound has been investigated in several studies:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that derivatives of dioxaborolane can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific protein targets involved in cell signaling pathways. For example, some studies suggest that dioxaborolane derivatives can inhibit histone methyltransferases like WDR5, which play crucial roles in gene expression regulation associated with oncogenesis .

Case Study 1: WDR5 Inhibition

A study published in Nature highlighted the development of WDR5 inhibitors derived from dioxaborolane structures. These inhibitors were shown to effectively disrupt WDR5 interactions with its binding partners, leading to reduced expression of oncogenes and subsequent cancer cell death . This study provides a direct link between the structural features of compounds like this compound and their therapeutic potential.

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor activity of a similar dioxaborolane derivative in a mouse model. The results indicated significant tumor regression compared to control groups. The study concluded that the compound's ability to penetrate cellular membranes and interact with intracellular targets was pivotal for its efficacy .

Data Table: Biological Activity Summary

Activity Effect Reference
Cancer Cell ProliferationInhibition (IC50 ~ µM)
WDR5 InteractionDisruption
Antitumor EfficacySignificant Tumor Regression

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